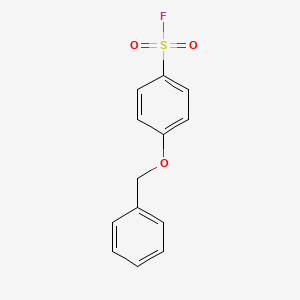

4-(Benzyloxy)benzene-1-sulfonyl fluoride

Description

Historical Development and Evolution of Arylsulfonyl Fluoride (B91410) Chemistry

The chemistry of arylsulfonyl fluorides dates back to the early 20th century, with initial synthetic methods primarily involving the conversion of more reactive sulfonyl chlorides to the comparatively stable sulfonyl fluorides. ccspublishing.org.cn A foundational method, reported as early as 1931, involved the nucleophilic fluorination of sulfonyl chlorides using a fluoride salt like potassium fluoride. ccspublishing.org.cn For decades, these compounds were largely recognized as stable derivatives, but their full potential was yet to be unlocked.

A significant turning point came in the 1960s with work that highlighted their utility as inhibitors for proteases, beginning their foray into biochemical applications. nih.gov However, the true renaissance in arylsulfonyl fluoride chemistry was catalyzed in 2014 by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. ccspublishing.org.cnnih.govacs.org Described as a new generation of "click chemistry," SuFEx provided a powerful and reliable method for constructing complex molecules, sparking immense interest in the synthesis and application of sulfonyl fluorides. acs.orgresearchgate.net This resurgence has led to the development of numerous modern synthetic strategies that offer greater efficiency and functional group tolerance, including methods starting from aryl halides, thiols, disulfides, aryldiazonium salts, and anilines. acs.orgmdpi.comresearchgate.netresearchgate.net

Strategic Importance of Sulfonyl Fluoride Functionality in Electrophilic Reactivity and Bioconjugation

The strategic importance of the sulfonyl fluoride group lies in its finely tuned electrophilicity, which provides a unique balance between stability and reactivity. ccspublishing.org.cnnih.gov Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction, making them compatible with aqueous biological environments. mdpi.comnih.govnih.gov

This biocompatibility, coupled with their ability to act as "privileged" electrophilic warheads, makes them ideal for bioconjugation—the process of covalently linking molecules to biological targets like proteins. nih.gov A key advantage of sulfonyl fluorides over other covalent modifiers, such as acrylamides, is their ability to react with a broad range of nucleophilic amino acid residues. nih.govrsc.org While many covalent warheads exclusively target cysteine, sulfonyl fluorides can form stable covalent bonds with serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine residues, significantly expanding the scope of proteins that can be targeted. ccspublishing.org.cnenamine.netacs.orgnih.gov This context-specific reactivity allows for the precise labeling and inhibition of proteins, driven by the proximity and activation of these residues within a protein's binding site.

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Side Chain Nucleophile | Typical Role in Proteins |

| Serine (Ser) | Hydroxyl (-OH) | Catalytic activity (e.g., serine proteases), phosphorylation sites |

| Threonine (Thr) | Hydroxyl (-OH) | Phosphorylation sites, structural roles |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Phosphorylation sites, signaling, antioxidant activity |

| Lysine (Lys) | Epsilon-Amino (-NH₂) | Post-translational modifications (e.g., ubiquitination), catalysis |

| Cysteine (Cys) | Thiol (-SH) | Disulfide bond formation, metal coordination, catalytic activity |

| Histidine (His) | Imidazole (B134444) Ring | Catalysis (acid-base), metal coordination |

Overview of Research Trajectories for Arylsulfonyl Fluorides: From Synthetic Reagents to Biological Probes

The applications of arylsulfonyl fluorides have expanded dramatically, following two primary research trajectories: their use as versatile synthetic reagents and as sophisticated biological probes.

As synthetic reagents, they are stable precursors for a variety of sulfur-containing compounds, including sulfonamides and sulfonate esters. ccspublishing.org.cn The advent of SuFEx click chemistry has placed them at the center of modern molecular assembly, used in polymer chemistry, materials science, and drug discovery to efficiently link molecular fragments. researchgate.netmdpi.comacs.org Certain arylsulfonyl fluorides have also been developed as specialized reagents for processes like deoxyfluorination. ccspublishing.org.cnmdpi.com

In the realm of chemical biology, arylsulfonyl fluorides have become invaluable as biological probes. mdpi.com They are widely incorporated into molecules designed for:

Covalent Enzyme Inhibition: They serve as warheads in targeted covalent inhibitors, particularly for proteases and kinases, by forming irreversible bonds with key residues in the active site. mdpi.comnih.gov

Activity-Based Protein Profiling (ABPP): These compounds are used to design probes that map the active state of enzymes directly in complex biological systems. nih.gov

Target Identification and Validation: By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to an arylsulfonyl fluoride-based ligand, researchers can identify the protein targets of a drug or bioactive molecule. nih.gov

Inhibition of Protein-Protein Interactions (PPIs): Probes bearing a sulfonyl fluoride moiety can be designed to covalently bind to one protein partner at the interface of an interaction, effectively preventing the complex from forming. nih.govrsc.org

Positron Emission Tomography (PET) Imaging: The sulfonyl fluoride group can be labeled with the radioisotope fluorine-18, enabling the synthesis of radiotracers for in vivo imaging and target engagement studies. acs.orgmdpi.com

Contextualization of 4-(Benzyloxy)benzene-1-sulfonyl fluoride within the Broader Sulfonyl Fluoride Landscape

This compound is an exemplar of an arylsulfonyl fluoride that functions primarily as a versatile chemical intermediate in the synthesis of more complex and functionally specialized molecules. Its structure consists of a benzenesulfonyl fluoride core substituted at the 4-position with a benzyloxy group (-OCH₂C₆H₅).

The key feature of this compound is that the benzyloxy group serves as a protecting group for a phenol (B47542). The benzyl (B1604629) ether can be cleaved under various chemical conditions (e.g., catalytic hydrogenation) to reveal a free hydroxyl group, yielding 4-hydroxybenzene-1-sulfonyl fluoride. nih.gov This latent functionality is highly strategic. It allows the stable sulfonyl fluoride moiety to be carried through multi-step syntheses without interference from a reactive phenol.

Once deprotected, the resulting phenolic hydroxyl group can serve multiple purposes:

It can act as a hydrogen bond donor or acceptor, forming a key interaction with a biological target.

It can be used as a chemical handle for further functionalization, such as etherification or esterification, to append other groups (e.g., linkers, reporter tags, or fragments to improve binding affinity).

Therefore, this compound is not typically the final, active molecule but rather a crucial building block for creating targeted covalent probes and inhibitors where a phenol at the para-position is a desired structural element for biological activity or further modification.

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₁FO₃S |

| Molecular Weight | 278.29 g/mol |

| Appearance | White to off-white solid |

| Primary Function | Synthetic Intermediate / Building Block |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMFNFKJHUKUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Precursor Chemistry for 4 Benzyloxy Benzene 1 Sulfonyl Fluoride

Methodologies for the Introduction of the Sulfonyl Fluoride (B91410) Moiety

The introduction of a sulfonyl fluoride functional group onto an aromatic ring can be achieved through a variety of synthetic routes, starting from a range of precursor molecules. These methods include direct fluorination, electrochemical approaches, catalyst-driven reactions, and late-stage functionalization strategies.

Direct Fluorination Strategies from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a classical and widely utilized method. acs.orgccspublishing.org.cn This transformation is typically a nucleophilic substitution reaction where a fluoride source replaces the chloride atom.

A simple and effective method involves the use of potassium fluoride (KF) in a biphasic water/acetone mixture. nih.govorganic-chemistry.org This procedure is mild, scalable, and applicable to a broad range of sulfonyl chlorides, including those with phenol (B47542) and aniline (B41778) functionalities, providing high yields (84-100%). organic-chemistry.org Another approach utilizes a saturated aqueous solution of potassium bifluoride (KHF2) in a two-phase system with an organic solvent like acetonitrile (B52724), which can be enhanced by the presence of a phase-transfer catalyst. acs.orgmdpi.com Sharpless and coworkers have also reported the use of KHF2 in a biphasic mixture of THF or CH2Cl2 and water at room temperature, which is effective for a wide array of sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups. mdpi.com Additionally, the use of 18-crown-6 (B118740) ether as a catalyst with excess potassium fluoride in acetonitrile at room temperature provides excellent yields for the fluorine substitution of sulfonyl chlorides. mdpi.com

Table 1: Comparison of Direct Fluorination Methods for Sulfonyl Chlorides

| Fluoride Source | Catalyst/Solvent System | Key Advantages |

| Potassium Fluoride (KF) | Water/Acetone | Mild conditions, high yields, broad scope. nih.govorganic-chemistry.org |

| Potassium Bifluoride (KHF2) | Acetonitrile/Water with Phase Transfer Catalyst | Enhanced reaction rate. acs.org |

| Potassium Bifluoride (KHF2) | THF or CH2Cl2/Water | Effective for diverse functional groups. mdpi.com |

| Potassium Fluoride (KF) | 18-crown-6 ether/Acetonitrile | Excellent yields at room temperature. mdpi.com |

Electrochemical Approaches for Sulfonyl Fluoride Synthesis

Electrochemical methods offer a mild and environmentally friendly alternative for the synthesis of sulfonyl fluorides, often avoiding the need for stoichiometric oxidants. acs.orgnih.gov These techniques can utilize readily available starting materials like thiols and disulfides in combination with an inexpensive and safe fluoride source such as potassium fluoride (KF). acs.orgnih.gov

One reported electrochemical approach involves the oxidative coupling of thiols or disulfides with KF. acs.orgnih.gov The reaction is performed in a biphasic mixture of acetonitrile and aqueous acid using simple graphite (B72142) and stainless steel electrodes. acs.org This method demonstrates a broad substrate scope, accommodating alkyl, benzyl (B1604629), aryl, and heteroaryl thiols or disulfides. acs.orgnih.gov The process is not particularly sensitive to steric hindrance and tolerates various functional groups, including protected amines. acs.org Pyridine is often added as a beneficial electron mediator or phase-transfer catalyst. acs.orgnih.gov

More recent developments in electrochemical synthesis have expanded the range of suitable precursors to include sulfonyl hydrazides and sulfinic salts, utilizing fluoride sources like Et3N·3HF. rsc.orgrsc.orgresearchgate.net These electrochemical strategies often operate under mild conditions and provide good to high yields of the desired sulfonyl fluorides. rsc.org

Catalyst-Driven Synthesis from Various Sulfur Precursors

Catalyst-driven methods provide versatile pathways to sulfonyl fluorides from a range of sulfur-containing starting materials, including thiols, disulfides, sulfonic acids, and diazonium salts.

From Thiols and Disulfides: Heteroaromatic thiols can be converted to sulfonyl fluorides in a one-pot process involving oxidation with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride in situ, followed by a chloride-fluoride exchange with KHF2. mdpi.com Disulfides can be transformed into sulfonyl fluorides using an excess of Selectfluor®, which acts as both an oxidant and an electrophilic fluorine source, typically under reflux conditions in a mixture of acetonitrile and water. mdpi.com This method is generally effective for substrates with electron-donating groups. mdpi.comresearchgate.net

From Sulfonic Acids and Sulfonates: Sulfonic acids and their salts can be converted to sulfonyl fluorides in a one-pot, two-step procedure. nih.govrsc.orgrsc.org One strategy involves the in situ formation of a sulfonyl chloride using reagents like cyanuric chloride or trichloroacetonitrile (B146778), followed by a halogen exchange with KHF2. nih.gov A phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC) can be employed. researchgate.net Another approach utilizes thionyl fluoride or Xtalfluor-E® for a direct deoxyfluorination of sulfonic acids and their salts. nih.govrsc.org

From Diazonium Salts: Aryl diazonium salts are effective precursors for the synthesis of aryl sulfonyl fluorides. A copper-catalyzed reaction of arenediazonium salts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO2 source and KHF2 as the fluoride source provides a general and practical method. mdpi.comorganic-chemistry.org Metal-free photocatalytic methods have also been developed, where aryl diazonium salts react with DABSO and a fluorinating agent under visible light irradiation. researchgate.net

Table 2: Catalyst-Driven Synthesis of Sulfonyl Fluorides from Various Precursors

| Sulfur Precursor | Key Reagents/Catalysts | Reaction Conditions |

| Thiols | NaOCl, KHF2 | One-pot, aqueous conditions. mdpi.com |

| Disulfides | Selectfluor® | Reflux in MeCN/water. mdpi.com |

| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF2, Phase-transfer catalyst | One-pot, two-step. nih.govrsc.org |

| Sulfonic Acids/Sulfonates | Thionyl fluoride or Xtalfluor-E® | Direct deoxyfluorination. nih.govrsc.org |

| Diazonium Salts | DABSO, KHF2, Cu catalyst | Mild conditions. mdpi.comorganic-chemistry.org |

| Diazonium Salts | DABSO, Fluorinating agent, Photocatalyst | Metal-free, visible light. researchgate.net |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery for introducing functional groups into complex molecules at a late stage of the synthesis. rsc.orgnih.gov The introduction of a sulfonyl fluoride moiety via LSF can rapidly generate analogues of lead compounds for structure-activity relationship (SAR) studies. nih.gov

One approach to LSF involves the use of sulfuryl fluoride (SO2F2) in what is known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. morressier.comacs.org This methodology can be used for the late-stage conversion of phenolic compounds into their corresponding arylfluorosulfates, which can then potentially be transformed into sulfonyl fluorides. morressier.comacs.org Palladium-catalyzed cross-coupling reactions have also been developed for the late-stage introduction of the sulfonyl fluoride group, for instance, from aryl halides or aryl thianthrenium salts using a sulfur dioxide source and a fluorine source. acs.orgrsc.org These methods offer the potential to install the sulfonyl fluoride group into densely functionalized molecules with high chemoselectivity. researchgate.net

Synthesis and Functionalization of the 4-(Benzyloxy)benzene Scaffold

The synthesis of the 4-(benzyloxy)benzene portion of the target molecule typically involves the formation of a benzyl ether with a suitably functionalized benzene (B151609) ring. A common precursor for this is 4-(benzyloxy)phenol. ottokemi.com

Strategies for Benzyl Ether Formation on Aromatic Systems

The Williamson ether synthesis is a classic and versatile method for forming ethers, including benzyl ethers. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide, such as benzyl bromide or benzyl chloride. wikipedia.orgorganic-chemistry.org To synthesize 4-(benzyloxy)phenol, hydroquinone (B1673460) (benzene-1,4-diol) can be reacted with a benzyl halide in the presence of a base. The base deprotonates one of the phenolic hydroxyl groups to form a phenoxide, which then acts as a nucleophile to displace the halide from the benzyl group. wikipedia.org Careful control of stoichiometry is necessary to achieve mono-benzylation.

Alternative methods for benzyl ether formation that can be applied to aromatic systems include:

Reaction with Benzyl Trichloroacetimidate: This method proceeds under acidic conditions and is often used for substrates that are sensitive to basic conditions. orgsyn.org

Use of 2-Benzyloxy-1-methylpyridinium Triflate (BnOPT): This reagent allows for the benzylation of alcohols and phenols under neutral conditions, which is advantageous for complex and sensitive substrates. orgsyn.orgbeilstein-journals.orgnih.gov The reaction can be performed by heating the substrate with BnOPT in the presence of an acid scavenger like magnesium oxide. orgsyn.orgbeilstein-journals.org

Reductive Etherification: Carbonyl compounds can be converted to benzyl ethers in a one-step process via reductive etherification. organic-chemistry.org

Once 4-(benzyloxy)phenol is synthesized, the remaining free hydroxyl group can be converted to a sulfonyl fluoride using the methodologies described in section 2.1. For example, the phenol can be converted to a diazonium salt, which is then subjected to a fluorosulfonylation reaction. google.com

Table 3: Common Methods for Benzyl Ether Formation

| Method | Key Reagents | Conditions | Key Features |

| Williamson Ether Synthesis | Alkyl/Aryl alcohol, Base (e.g., NaH), Benzyl halide | Basic | Widely applicable, SN2 mechanism. wikipedia.orgorganic-chemistry.org |

| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, Acid catalyst | Acidic | Suitable for base-sensitive substrates. orgsyn.org |

| 2-Benzyloxy-1-methylpyridinium Triflate (BnOPT) | BnOPT, Acid scavenger (e.g., MgO) | Neutral | Mild conditions for sensitive molecules. orgsyn.orgbeilstein-journals.org |

Regioselective Functionalization of Benzene Derivatives Preceding Sulfonyl Fluoride Installation

The synthesis of 4-(benzyloxy)benzene-1-sulfonyl fluoride necessitates a carefully planned regioselective functionalization of a benzene precursor to ensure the desired 1,4-substitution pattern. The general strategy involves the introduction of a benzyloxy group and a sulfonyl fluoride group at the para positions of the benzene ring. A common and efficient approach begins with a monosubstituted benzene derivative that directs the subsequent substitution to the desired position.

A highly practical precursor for this synthesis is 4-(benzyloxy)phenol. This compound is commercially available and provides a benzene ring already functionalized with a hydroxyl group and a benzyloxy group in the desired para arrangement. The synthesis of 4-(benzyloxy)phenol itself can be achieved through the Williamson ether synthesis, where the sodium salt of hydroquinone is reacted with benzyl chloride. This reaction is known for its high regioselectivity, favoring mono-alkylation under controlled conditions to yield the desired product.

With 4-(benzyloxy)phenol as the starting material, the subsequent installation of the sulfonyl fluoride moiety at the position para to the benzyloxy group is the next critical step. One potential direct route is the one-pot deoxyfluorination of phenols. This method proceeds through an aryl fluorosulfonate intermediate, which is then converted to the aryl fluoride. acs.org This approach is attractive as it could potentially allow for the direct conversion of 4-(benzyloxy)phenol to the target compound.

Alternatively, a more traditional multi-step approach involves the conversion of the phenol to a better leaving group, followed by a reaction to introduce the sulfur-containing group, and finally, conversion to the sulfonyl fluoride. For instance, the phenolic hydroxyl group can be transformed into a sulfonate ester, which can then undergo further transformations.

Another synthetic strategy starts with benzyl phenyl ether. The chlorosulfonation of benzyl phenyl ether with chlorosulfonic acid is a known method for introducing a sulfonyl chloride group onto the aromatic ring. Due to the ortho, para-directing nature of the benzyloxy group, this reaction is expected to yield a mixture of isomers, with the para-substituted product, 4-(benzyloxy)benzenesulfonyl chloride, being a major component. The subsequent halogen exchange reaction of the sulfonyl chloride with a fluoride source would then yield the desired this compound. The regioselectivity of the initial chlorosulfonation is a critical factor in this pathway, and reaction conditions would need to be optimized to maximize the yield of the para isomer.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be optimized will depend on the chosen synthetic route.

For the synthesis proceeding from an aryl bromide precursor, a one-pot palladium-catalyzed process has been described for the synthesis of various aryl sulfonyl fluorides. nih.gov This method involves the initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This is followed by an in-situ reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov The optimization of this reaction would involve screening different palladium catalysts, ligands, bases, and solvents to achieve the highest possible yield.

| Parameter | Variation | Expected Outcome |

| Catalyst | PdCl2(AmPhos)2, Pd(dba)2, etc. | Identification of the most active and selective catalyst. |

| Ligand | Buchwald ligands, phosphines, etc. | Improved catalyst stability and turnover. |

| Base | Triethylamine, DIPEA, K2CO3, etc. | Optimization of the sulfonylation step. |

| Solvent | i-PrOH, Dioxane, Toluene, etc. | Enhanced reaction rates and solubility of reactants. |

| Fluorine Source | NFSI, Selectfluor, etc. | Efficient conversion of the intermediate sulfinate to the sulfonyl fluoride. |

Table 1: Parameters for Optimization of Palladium-Catalyzed Synthesis

In the case of a synthesis starting from a sulfonic acid, a one-pot, two-step protocol is a viable option. This involves the in-situ formation of the sulfonyl chloride using reagents like trichloroacetonitrile or cyanuric chloride, followed by a halogen exchange reaction with a fluoride source. nih.gov Optimization would focus on the choice of chlorinating agent, fluoride source, and reaction conditions for both steps.

| Parameter | Variation | Expected Outcome |

| Chlorinating Agent | Trichloroacetonitrile/PPh3, Cyanuric chloride | Efficient conversion of the sulfonic acid to the sulfonyl chloride. |

| Fluoride Source | KF, CsF, TBAF | Complete halogen exchange to the sulfonyl fluoride. |

| Solvent | Acetonitrile, DMF, etc. | Suitable medium for both reaction steps. |

| Temperature | Room temperature to elevated temperatures | Optimization of reaction rates and minimization of side reactions. |

Table 2: Parameters for Optimization of Synthesis from Sulfonic Acid

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity suitable for research purposes. The choice of purification method will depend on the physical properties of the compound and the nature of the impurities present after the synthesis.

Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is key to a successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at elevated temperatures. For aryl sulfonyl fluorides, which are generally crystalline solids, a variety of solvent systems can be explored.

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Good for moderately polar compounds. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | A versatile system for a wide range of polarities. |

| Dichloromethane (B109758)/Hexane | Effective for less polar compounds. |

| Toluene | Can be effective for aromatic compounds. |

Table 3: Potential Recrystallization Solvents

The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Flash column chromatography is another powerful technique for the purification of organic compounds. This method is particularly useful for separating the desired product from impurities with different polarities. For aryl sulfonyl fluorides, a normal-phase silica (B1680970) gel column is typically employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is commonly used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

A typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of the column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure to yield the purified this compound.

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Mechanistic Reactivity and Transformative Potential of 4 Benzyloxy Benzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry and Its Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation family of click reactions, a set of criteria for near-perfect chemical transformations defined by high yields, stereospecificity, wide scope, and operational simplicity. eurekalert.orgrsc.orgnih.gov Developed by K. Barry Sharpless and colleagues, SuFEx chemistry leverages the unique reactivity of S(VI)-F compounds, such as 4-(Benzyloxy)benzene-1-sulfonyl fluoride. eurekalert.org The core of SuFEx is the exchange of the fluoride on a sulfonyl fluoride or a related S(VI) fluoride hub with a nucleophile, creating a highly stable covalent linkage (e.g., S-N, S-O, or S-C). researchgate.netresearchgate.net

The S-F bond is kinetically stable under most physiological and synthetic conditions but can be selectively activated to react with nucleophiles. nih.goveurekalert.org This combination of stability and controlled reactivity makes SuFEx an ideal tool for reliably connecting molecular fragments. rsc.orglatrobe.edu.au Its applications are extensive and continue to grow, spanning across drug discovery, chemical biology, polymer chemistry, and materials science. nih.govresearchgate.net Compounds like this compound serve as key building blocks in SuFEx chemistry, enabling the construction of complex molecules and polymers with high efficiency and modularity. researchgate.net

Reaction Pathways with Diverse Nucleophiles

The electrophilic sulfur center in this compound allows it to react with a wide variety of nucleophiles. enamine.neteurekalert.org The specific outcome of the reaction depends on the nature of the nucleophile, leading to the formation of diverse and stable sulfur-containing functional groups. This versatility is a key attribute of its transformative potential in synthetic chemistry.

Amine-Mediated Reactions: Sulfonamidation and Beyond

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the sulfur center and displacing the fluoride ion to form a stable sulfur-nitrogen bond. chemrxiv.orgamazonaws.com

These sulfonamidation reactions are highly efficient and often proceed in high yields. chemrxiv.org The resulting sulfonamide linkage is a privileged structural motif found in numerous pharmaceuticals and agrochemicals. amazonaws.com Recent advancements have led to the development of catalytic systems, for example using 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, to facilitate the amidation of sulfonyl fluorides, even with sterically hindered amines, under mild conditions. chemrxiv.orgamazonaws.com

| Amine Nucleophile | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Aniline (B41778) | N-phenyl-4-(benzyloxy)benzenesulfonamide | Base (e.g., pyridine), solvent (e.g., acetone) | High |

| tert-Butylamine | N-(tert-butyl)-4-(benzyloxy)benzenesulfonamide | HOBt (cat.), DIPEA, TMDS, DMSO, 25 °C | Excellent (e.g., >90%) |

| Piperidine | 1-((4-(benzyloxy)phenyl)sulfonyl)piperidine | Base, solvent | High |

Alcohol and Phenol (B47542) Reactions: Sulfonyl Ester and Fluorosulfate (B1228806) Formation

Alcohols and phenols, acting as oxygen-based nucleophiles, react with this compound to form sulfonate esters (also known as sulfonic esters). researchgate.net The reaction typically requires the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide then attacks the electrophilic sulfur atom, leading to the displacement of the fluoride and the formation of a stable S-O-C linkage.

This transformation is a key step in many synthetic pathways, as sulfonate esters are themselves versatile functional groups. researchgate.net While the term fluorosulfate formation is also associated with S(VI)-F chemistry, this typically refers to the product of a phenol reacting with sulfuryl fluoride (SO₂F₂). nih.govnih.govresearchgate.net The reaction of an alcohol or phenol with an aryl sulfonyl fluoride like this compound yields the corresponding aryl sulfonate ester.

| Alcohol/Phenol Nucleophile | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Phenol | Phenyl 4-(benzyloxy)benzenesulfonate | Base (e.g., Cs₂CO₃), solvent | High (e.g., >90%) |

| Methanol | Methyl 4-(benzyloxy)benzenesulfonate | Base (e.g., DBU), solvent | Good to High |

| Neopentyl alcohol | Neopentyl 4-(benzyloxy)benzenesulfonate | Base (e.g., DMAP), solvent | High |

Thiol and Sulfhydryl Reactions

The reactivity of this compound with thiol and sulfhydryl groups is characterized by a nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur center of the sulfonyl fluoride. This reaction leads to the formation of a thiosulfonate ester and the displacement of a fluoride ion. The benzyloxy group at the para position of the benzene (B151609) ring can influence the reactivity of the sulfonyl fluoride through its electron-donating or -withdrawing nature, which can be modulated by the reaction conditions.

The general mechanism for the reaction of an aryl sulfonyl fluoride with a thiol (R-SH) can be depicted as a bimolecular nucleophilic substitution (SN2-type) reaction at the sulfur atom. The lone pair of electrons on the sulfur atom of the thiol attacks the electron-deficient sulfur atom of the sulfonyl fluoride. This is followed by the cleavage of the sulfur-fluorine bond, which is a good leaving group. The reaction is often facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion (R-S⁻).

In the context of biological systems, the sulfhydryl group of cysteine residues in proteins can react with aryl sulfonyl fluorides. This covalent modification is of significant interest in chemical biology and drug discovery for the development of targeted covalent inhibitors. The specificity of this reaction can be tuned by the substituents on the aryl ring of the sulfonyl fluoride.

The reaction can be summarized as follows:

Ar-SO₂F + R-SH → Ar-SO₂-SR + HF

Detailed research findings on analogous aryl sulfonyl fluorides indicate that the reaction proceeds efficiently under mild conditions. The rate of the reaction is dependent on the nucleophilicity of the thiol and the electrophilicity of the sulfonyl fluoride. The benzyloxy group in this compound is expected to have a modest influence on the electrophilicity of the sulfur center.

Carbon Nucleophile Reactivity and C-S Bond Formation

The reaction of this compound with carbon nucleophiles represents a significant transformation for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones. This type of reaction, often referred to as a Sulfur-Fluoride Exchange (SuFEx) reaction with carbon pronucleophiles, has emerged as a powerful tool in organic synthesis. researchgate.net

A range of carbon pronucleophiles can be employed in this reaction, typically activated by a strong base such as lithium hexamethyldisilazide (LiHMDS) to generate the corresponding carbanion. researchgate.net This carbanion then acts as the nucleophile, attacking the electrophilic sulfur atom of the this compound, with subsequent displacement of the fluoride ion. This methodology allows for the formation of aryl alkyl sulfones, which are important structural motifs in medicinal chemistry. researchgate.net

The scope of carbon nucleophiles that can potentially react with this compound is broad, by analogy with other aryl sulfonyl fluorides. researchgate.net The general reaction scheme is as follows:

Ar-SO₂F + R₃C⁻ → Ar-SO₂-CR₃ + F⁻

The following interactive data table summarizes the types of carbon pronucleophiles that have been shown to react with aryl sulfonyl fluorides to form C-S bonds. researchgate.net

| Carbon Pronucleophile Type | Example | Activating Base | Product Type |

| Esters | Methyl acetate (B1210297) | LiHMDS | β-keto sulfone |

| Amides | N,N-Dimethylacetamide | LiHMDS | β-amido sulfone |

| Heteroarenes | 2-Methylpyridine | LiHMDS | Heteroarylmethyl sulfone |

| Nitriles | Acetonitrile (B52724) | LiHMDS | β-cyano sulfone |

| Sulfones | Dimethyl sulfone | LiHMDS | α-sulfonyl sulfone |

| Sulfoxides | Dimethyl sulfoxide | LiHMDS | α-sulfinyl sulfone |

| Sulfonamides | Methanesulfonamide | LiHMDS | α-sulfamoyl sulfone |

This table is based on the reported reactivity of aryl sulfonyl fluorides with various carbon pronucleophiles. researchgate.net

Investigating Reaction Kinetics and Thermodynamic Parameters for Key Transformations

A quantitative understanding of the reaction kinetics and thermodynamic parameters for the reactions of this compound is crucial for optimizing reaction conditions and predicting the feasibility of transformations. However, specific kinetic and thermodynamic data for this particular compound are not extensively available in the peer-reviewed literature. Therefore, the following discussion is based on the general principles governing the reactivity of aryl sulfonyl fluorides.

The kinetics of the reaction of this compound with a nucleophile are expected to follow a second-order rate law, being first order in both the sulfonyl fluoride and the nucleophile. The rate of reaction is influenced by several factors:

Electrophilicity of the Sulfur Atom: The presence of the electron-withdrawing sulfonyl group polarizes the S-F bond, rendering the sulfur atom highly electrophilic. The benzyloxy group at the para-position can modulate this electrophilicity through resonance and inductive effects.

Nucleophilicity of the Nucleophile: Stronger nucleophiles will react faster than weaker ones. For instance, a thiolate anion will be more reactive than a neutral thiol.

Nature of the Leaving Group: The fluoride ion is a reasonably good leaving group in this context, especially when the reaction is driven by the formation of a stable product.

Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state. Polar aprotic solvents are often employed for such nucleophilic substitution reactions. harvard.edu

The following table conceptually outlines the expected influence of various parameters on the reaction kinetics and thermodynamics.

| Parameter | Effect on Reaction Rate (Kinetics) | Effect on Reaction Feasibility (Thermodynamics) |

| Increased Nucleophile Strength | Increase | More favorable (more negative ΔG) |

| Increased Electrophilicity of Sulfonyl Fluoride | Increase | More favorable (more negative ΔG) |

| Solvent Polarity | Dependent on transition state stabilization | Minor effect |

| Temperature | Increase | Dependent on ΔH and ΔS |

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are an important consideration, particularly when chiral molecules are involved. The sulfur atom in this compound is achiral as it is bonded to two identical oxygen atoms. Therefore, reactions with achiral nucleophiles will result in achiral products.

However, when this compound reacts with a chiral, non-racemic nucleophile, the situation changes. In such cases, the nucleophilic attack can, in principle, occur from two different faces of the sulfur atom relative to the orientation of the nucleophile's stereocenter. This can lead to the formation of diastereomeric products. The ratio of these diastereomers will depend on the degree of stereocontrol exerted by the chiral nucleophile during the transition state.

The reaction at the tetrahedral sulfur center is generally considered to proceed via a trigonal bipyramidal transition state, analogous to the SN2 reaction at a carbon center. This would imply an inversion of configuration at the sulfur center if it were chiral. While this compound itself is achiral, this mechanistic principle is important when considering reactions of chiral sulfonyl fluorides.

In the case of the reaction of this compound with a chiral nucleophile containing a stereogenic center, the formation of diastereomers is possible. The degree of diastereoselectivity will be influenced by steric and electronic interactions in the transition state, which will favor one approach of the nucleophile over the other.

For example, the reaction with a chiral thiol (R*-SH) would lead to two diastereomeric thiosulfonates:

Ar-SO₂F + R*-SH → Diastereomer A + Diastereomer B

The study of such stereochemical outcomes is essential for the application of this compound in asymmetric synthesis, where the control of stereochemistry is paramount.

Advanced Applications in Contemporary Organic Synthesis and Materials Science

As a Reagent for the Formation of Complex Organic Architectures

The dual functionality of 4-(benzyloxy)benzene-1-sulfonyl fluoride (B91410) makes it a versatile building block for constructing complex organic molecules. The sulfonyl fluoride group can be used to introduce the benzyloxy-substituted phenylsulfonyl moiety into various scaffolds, while also serving as a directing group for further functionalization.

The primary role of 4-(benzyloxy)benzene-1-sulfonyl fluoride in scaffold diversification is to introduce the 4-(benzyloxy)phenylsulfonyl group onto nucleophilic sites within a target molecule. This process, known as sulfonylation, typically involves the reaction of the sulfonyl fluoride with amines or phenols. The resulting sulfonamides and sulfonate esters are common structural motifs in pharmaceuticals and agrochemicals. The benzyloxy group offers a handle for further modification, as it can be cleaved under various conditions to reveal a phenol (B47542), enabling subsequent synthetic transformations at that position.

Table 1: Representative Sulfonylation Reactions with Arenesulfonyl Fluorides

| Nucleophile | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Primary Amine | Sulfonamide | Base (e.g., DBU), CH3CN, rt | Formation of stable linkages in bioactive molecules. |

| Secondary Amine | Sulfonamide | Base (e.g., DBU), CH3CN, rt | Introduction of key pharmacophores. |

| Phenol | Sulfonate Ester | Base, Solvent | Creation of precursors for further cross-coupling reactions. |

This table illustrates the general reactivity of arenesulfonyl fluorides, a class to which this compound belongs.

The sulfonyl fluoride group (–SO2F) is a powerful directing metalation group (DMG) in organic synthesis. researchgate.netorganic-chemistry.org A DMG coordinates to a strong base, such as an organolithium reagent, and directs the deprotonation (metalation) of the nearest ortho position on the aromatic ring. wikipedia.orgunblog.fr This regioselective metalation generates a potent nucleophile that can react with various electrophiles to install new functional groups exclusively at the position adjacent to the sulfonyl fluoride. researchgate.net

This strategy is highly valuable for the synthesis of polysubstituted aromatic compounds. In the case of this compound, directed ortho-metalation would allow for the introduction of a wide range of substituents at the 2- and 6-positions of the benzene (B151609) ring. Studies have shown that the SO2F group's directing ability can surpass that of other common DMGs like methoxy (B1213986) groups or even halogens. researchgate.net The resulting ortho-functionalized products can then be used in further synthetic steps.

Table 2: Electrophiles Used in Directed ortho-Metalation of Arenesulfonyl Fluorides

| Electrophile | Functional Group Introduced | Potential Application of Product |

|---|---|---|

| Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 | Precursor for further cross-coupling or functionalization. researchgate.net |

| Aldehydes/Ketones | -CH(OH)R | Synthesis of functionalized benzyl (B1604629) alcohols. |

| Alkyl Halides | -Alkyl | Introduction of alkyl chains. |

This table is based on established directed ortho-metalation strategies for arenesulfonyl fluorides in general. researchgate.net

Role in Peptide Chemistry and Macrocyclization Strategies

The unique reactivity of the sulfonyl fluoride group has found applications in the complex field of peptide synthesis. It can act as an activating group and a stable linker, facilitating the formation of both linear and cyclic peptides.

While not a traditional coupling reagent, the sulfonyl fluoride moiety is central to SuFEx chemistry, which can be harnessed for peptide synthesis. nih.gov For instance, a sulfonyl fluoride can react with an amino acid to form a sulfonamide. More advanced strategies involve using sulfonyl fluorides to activate other functional groups. One such method is the conversion of alcohols to azides, where a reagent like benzene-1,3-disulfonyl fluoride (BDSF) activates the alcohol, allowing for displacement by an azide (B81097) source like TMSN3. nih.gov This transformation is crucial for introducing azides into amino acid side chains, which can then be used in bioorthogonal "click" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form peptide linkages or for macrocyclization. nih.gov

The stability of sulfonyl fluorides compared to more reactive acyl chlorides or anhydrides makes them compatible with a broader range of functional groups, which is a significant advantage in multi-step peptide synthesis. nih.govsemanticscholar.org

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. nih.govuci.eduthieme-connect.de In this method, a peptide is assembled step-by-step while anchored to an insoluble polymer resin. The stability of the sulfonyl fluoride group to the acidic and basic conditions commonly used in Fmoc-based SPPS makes it an attractive functional handle. nih.govnih.gov

An amino acid containing a sulfonyl fluoride, such as a tyrosine derivative where the phenolic hydroxyl has been converted to a fluorosulfate (B1228806) (–OSO2F), can be incorporated into a growing peptide chain using standard SPPS protocols. nih.govresearchgate.net The fluorosulfate group remains intact throughout the synthesis and can be used for post-synthetic modification after the peptide is cleaved from the resin. For example, it can be reacted with a nucleophilic side chain of another amino acid within the same peptide to form a cyclic structure, a process known as macrocyclization. nih.gov This strategy is used to create "stapled" peptides, which have constrained conformations that can lead to improved biological activity and stability. nih.gov

Utilizing this compound in Polymer Chemistry and Functional Materials Synthesis

The principles of SuFEx click chemistry have been extended to polymer science, enabling the synthesis of novel functional materials. chemrxiv.org Monomers containing sulfonyl fluoride groups can be polymerized and then modified post-polymerization.

A vinyl-substituted analogue, 4-vinylbenzenesulfonyl fluoride (VBSF), has been shown to be a highly reactive monomer for methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.orgchemrxiv.org The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride), possesses a backbone decorated with reactive sulfonyl fluoride groups. These groups can undergo near-quantitative conversion to sulfonamides or sulfonate esters by reacting the polymer with a variety of amines and phenols. chemrxiv.org

By analogy, a derivative of this compound containing a polymerizable group (e.g., a vinyl or styrenyl unit) could serve as a valuable monomer. The resulting polymer would feature the benzyloxy moiety, which could influence the material's bulk properties, such as solubility and thermal stability, or provide sites for further functionalization after deprotection of the benzyl group. This approach allows for the creation of a diverse library of functional polymers from a single parent polymer, tailored for specific applications in materials science.

Table 3: Potential Functional Polymers from a 4-(Benzyloxy)styrene Sulfonyl Fluoride Monomer

| Post-Polymerization Reagent | Functional Group Introduced | Potential Polymer Properties/Applications |

|---|---|---|

| Ammonia | Primary Sulfonamide (-SO2NH2) | Increased hydrophilicity, potential for hydrogen bonding. |

| Propargylamine | Alkyne-functionalized Sulfonamide | Allows for further modification via CuAAC click chemistry. |

| Phenol | Sulfonate Ester (-SO3Ph) | Modulates thermal properties and refractive index. |

This table is a hypothetical representation based on the established post-polymerization modification of poly(4-vinylbenzenesulfonyl fluoride). chemrxiv.org

Incorporation into Polymer Backbones

The integration of sulfonyl fluoride functionalities into polymer structures offers a powerful platform for creating advanced materials through post-polymerization modification (PPM). While direct polymerization of this compound is not typical, a common strategy involves the polymerization of a vinyl-substituted analogue, 4-vinylbenzenesulfonyl fluoride (VBSF), which demonstrates the principle of incorporating the reactive -SO₂F handle into a polymer backbone. chemrxiv.orgresearchgate.net

This monomer is highly compatible with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. researchgate.netchemrxiv.org These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity. The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), serves as a versatile scaffold. The sulfonyl fluoride groups along the polymer chain are latent reactive sites, poised for subsequent modification.

The true utility of these polymers is realized in the PPM step, where the -SO₂F groups react with a wide array of nucleophiles via the SuFEx reaction. chemrxiv.org This allows for the exhaustive functionalization of the polymer backbone, effectively transforming the initial polymer into a new material with tailored properties. For example, reaction with various primary and secondary amines yields a diverse library of polysulfonamides, while reaction with phenols produces polysulfonates. This high-efficiency "click" reaction enables the introduction of a wide range of functional groups, altering properties such as solubility, thermal stability, and chemical resistance. chemrxiv.orgchemrxiv.org

| Monomer | Polymerization Method | Resulting Polymer | Post-Polymerization Nucleophiles | Resulting Functional Group |

|---|---|---|---|---|

| 4-Vinylbenzenesulfonyl fluoride (VBSF) | RAFT | Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) | Aliphatic/Aromatic Amines | Sulfonamide |

| 4-Vinylbenzenesulfonyl fluoride (VBSF) | RAFT | Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) | Phenols | Sulfonate Ester |

| 4-Vinylbenzenesulfonyl fluoride (VBSF) | ATRP | Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) | Alcohols | Sulfonate Ester |

This interactive table summarizes the polymerization of a vinyl-substituted sulfonyl fluoride monomer and subsequent post-polymerization modifications.

Surface Functionalization Applications

The ability of the sulfonyl fluoride group to form robust covalent bonds with surface-bound nucleophiles makes this compound a prime candidate for surface functionalization. This process is critical in materials science for tailoring the interfacial properties of substrates, such as wettability, adhesion, and biocompatibility. researchgate.net

One key application is the formation of self-assembled monolayers (SAMs). nih.govarxiv.org Molecules of this compound can be grafted onto substrates rich in hydroxyl (-OH) or amine (-NH₂) groups, such as silicon oxides, glass, or plasma-treated polymers. The reaction between the sulfonyl fluoride and the surface hydroxyl groups forms a stable sulfonate ester linkage, covalently tethering the molecule to the surface. researchgate.net The benzyloxy-terminated "tail" of the molecule then forms the new outer surface, imparting its specific chemical properties, such as hydrophobicity, to the bulk material.

This surface modification can be characterized by various analytical techniques. For instance, changes in surface wettability can be quantified by measuring water contact angles, while the chemical composition of the modified surface can be confirmed using X-ray Photoelectron Spectroscopy (XPS), which would show the appearance of sulfur (S 2p) and fluorine (F 1s) signals. researchgate.netbac-lac.gc.ca The stability of the resulting functionalized surface is a significant advantage, as the aryl-sulfonate linkage is generally more robust than linkages formed through other common surface chemistries. researchgate.net The high efficiency of the SuFEx reaction ensures dense and uniform surface coverage.

| Substrate | Surface Group | Functionalization Reaction | Resulting Linkage | Expected Change in Property |

|---|---|---|---|---|

| Silicon Wafer (SiO₂) | Hydroxyl (-OH) | SuFEx Reaction | Sulfonate Ester (-SO₃R) | Increased Hydrophobicity |

| Amine-Functionalized Gold | Amine (-NH₂) | SuFEx Reaction | Sulfonamide (-SO₂NHR) | Modified Surface Energy |

| Carbon Fiber | Hydroxyl (-OH) | SuFEx Reaction | Sulfonate Ester (-SO₃R) | Improved Matrix Adhesion |

This interactive table outlines potential surface functionalization applications using the sulfonyl fluoride moiety.

Development of Novel Protecting Group Strategies Utilizing the Sulfonyl Fluoride Moiety

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. jocpr.com While traditional sulfonyl groups like tosyl (Ts) and mesyl (Ms) are well-established protecting groups, particularly for amines and alcohols, they often require harsh conditions for removal. chem-station.comorganic-chemistry.org The unique reactivity of the sulfonyl fluoride moiety offers an avenue for developing novel protecting group strategies based on the principles of click chemistry.

A novel strategy involves using the SuFEx reaction to install a sulfonamide or sulfonate ester as the protecting group. The reaction of an amine or alcohol with a molecule like this compound proceeds under mild conditions with high efficiency and selectivity, which are ideal characteristics for a protection step. acs.orgacs.org

The key to a successful protecting group is its stability under various reaction conditions and its selective removal when desired. Sulfonamides are known for their high stability. chem-station.com However, this stability can be tuned by modifying the electronic properties of the aryl ring. The benzyloxy group in this compound is relatively electron-neutral, leading to a stable sulfonamide. The innovation in this strategy lies in designing cleavage conditions that are orthogonal to other protecting groups. While reductive cleavage is a known method for some sulfonamides, recent research has focused on developing milder, more specific deprotection protocols. chem-station.comorganic-chemistry.org The use of the SuFEx reaction for protection introduces a "click" handle that could potentially be targeted for a "click" release, although this area is still under development. The stability and predictable reactivity of the S-F bond make the sulfonyl fluoride a promising component in the design of next-generation protecting groups. acs.orgbldpharm.com

| Protecting Group Moiety | Installation Method | Protected Functional Group | General Stability | Common Deprotection Conditions |

|---|---|---|---|---|

| Toluenesulfonyl (Ts) | Reaction with TsCl, Base | Amines, Alcohols | High (Stable to acid/base) | Harsh (e.g., Na/NH₃, Mg/MeOH) |

| Nitrobenzenesulfonyl (Ns) | Reaction with NsCl, Base | Amines | Moderate | Mild (e.g., Thiophenol, K₂CO₃) |

| Benzyloxyphenylsulfonyl (BPS) | SuFEx with this compound | Amines, Alcohols | High (Predicted) | Under Development (Potentially Reductive) |

This interactive table compares a potential protecting group derived from this compound with traditional sulfonyl-based protecting groups.

Interactions with Biological Systems and Utility in Chemical Biology Research Mechanism Focused

Covalent Chemoproteomics and Activity-Based Protein Profiling (ABPP) Applications

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to map the active state of enzymes in complex biological systems. This technique often employs covalent probes to tag and identify active proteins. Aryl sulfonyl fluorides, such as 4-(benzyloxy)benzene-1-sulfonyl fluoride (B91410), are well-suited for these applications due to their broad reactivity with various nucleophilic residues beyond the commonly targeted cysteine. rsc.org

The design of effective covalent probes based on the sulfonyl fluoride warhead follows a rational, structure-based approach. nih.gov The core principle involves integrating the electrophilic -SO₂F group into a molecular scaffold that has a pre-existing affinity for a target protein.

Key design considerations include:

The Recognition Scaffold: The non-covalent binding affinity of the probe is driven by a ligand component that recognizes the target protein's binding pocket. In the case of 4-(Benzyloxy)benzene-1-sulfonyl fluoride, the benzyloxybenzene moiety serves this purpose. This part of the probe is crucial for positioning the reactive warhead correctly.

The Electrophilic Warhead: The sulfonyl fluoride group is the reactive component. Its reactivity is context-dependent, meaning it requires a specific microenvironment within the protein binding site to react efficiently. rsc.org This "Goldilocks" reactivity—stable enough to avoid indiscriminate off-target reactions but reactive enough to label its intended target—is a key advantage. tandfonline.com

Proximity and Orientation: Successful covalent modification requires that the probe's scaffold orients the sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue in the target's binding site. researchgate.net

Reporter Tags: For identification and visualization, probes are often functionalized with a reporter tag, such as an alkyne or azide (B81097) group for "click chemistry." nih.gov This allows for the subsequent attachment of fluorophores for imaging or biotin (B1667282) for enrichment and mass spectrometry-based identification. nih.govbohrium.com

| Design Component | Function | Example Feature in this compound |

|---|---|---|

| Recognition Scaffold | Provides binding affinity and positions the warhead. | Benzyloxybenzene group |

| Electrophilic Warhead | Forms a covalent bond with a nucleophilic residue. | Sulfonyl fluoride (-SO₂F) group |

| Reporter Handle (Hypothetical) | Enables detection and identification of probe-protein adducts. | An alkyne or azide could be added to the scaffold. |

Unlike many covalent modifiers that are highly specific for cysteine, sulfonyl fluorides are capable of reacting with a broader range of nucleophilic amino acid residues. tandfonline.com This versatility significantly expands the portion of the proteome that can be targeted. The specific residue that reacts is determined by its accessibility, nucleophilicity, and the local protein microenvironment, which can enhance reactivity. rsc.orgscite.ai

The primary amino acid residues targeted by sulfonyl fluorides include:

Tyrosine: The hydroxyl group of tyrosine is a common target. acs.orgnih.gov

Lysine (B10760008): The ε-amino group of lysine is also frequently modified. rsc.orgucsf.edu

Serine: The active site serine of serine proteases and hydrolases is a classic target for sulfonyl fluorides. rsc.orgnih.gov

Threonine: Similar to serine, the hydroxyl group of threonine can be targeted. tandfonline.com

Histidine: The imidazole (B134444) side chain of histidine has been shown to react with sulfonyl fluorides. acs.orgtandfonline.com

The ability of probes like this compound to target these diverse residues makes them valuable tools for exploring protein function and identifying new druggable sites. nih.gov

| Amino Acid Residue | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |

|---|---|---|

| Serine | Hydroxyl (-OH) | High (especially in catalytic sites) rsc.orgnih.gov |

| Threonine | Hydroxyl (-OH) | Moderate tandfonline.com |

| Tyrosine | Phenolic Hydroxyl (-OH) | High (context-dependent) acs.orgnih.gov |

| Lysine | Epsilon-Amino (-NH₂) | High (context-dependent) rsc.orgucsf.edu |

| Histidine | Imidazole Ring | Moderate acs.orgtandfonline.com |

Mechanism-Based Enzyme Inhibition Studies

The covalent and often irreversible nature of the bond formed by sulfonyl fluorides makes them excellent candidates for mechanism-based enzyme inhibitors. wikipedia.org An irreversible inhibitor permanently modifies the enzyme, typically at the active site, leading to a complete loss of activity. libretexts.org

Irreversible inhibition by compounds like this compound typically follows a two-step kinetic model. First, the inhibitor (I) binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E-I). This is followed by the formation of a covalent bond, resulting in the irreversibly inactivated enzyme (E-I*).

The process can be represented as: E + I ⇌ E-I → E-I*

A key parameter in these studies is target occupancy, which measures the fraction of target protein that has been covalently modified by the inhibitor. nih.gov Clickable probes are instrumental in quantifying target occupancy in live cells. In a competitive experiment, cells are treated with an unlabeled inhibitor, followed by treatment with a tagged (e.g., alkyne-functionalized) probe. A decrease in the signal from the tagged probe corresponds to the occupancy of the target by the unlabeled inhibitor, allowing for the quantification of drug-target engagement. nih.govnih.gov

Structural biology techniques, particularly X-ray crystallography, provide definitive evidence of covalent adduct formation and offer detailed insights into the binding mechanism. acs.org High-resolution crystal structures can visualize the precise covalent linkage between the sulfur atom of the sulfonyl fluoride and the nucleophilic atom of the targeted amino acid residue (e.g., an oxygen of tyrosine or serine, or a nitrogen of lysine).

These structures are invaluable for:

Confirming the identity of the modified residue.

Revealing the specific interactions between the inhibitor's scaffold and the protein binding pocket.

Elucidating how the protein's local environment facilitates the covalent reaction. For instance, the presence of nearby basic residues like histidine or lysine can enhance the nucleophilicity of a target tyrosine, promoting the reaction. scite.ai

Guiding the structure-based design of next-generation inhibitors with improved potency and selectivity. nih.gov

Development of Chemical Probes for Receptor-Ligand Interaction Studies

Beyond enzyme inhibition, sulfonyl fluoride-based probes are developed to study receptor-ligand interactions and protein-protein interactions (PPIs). tandfonline.com The ability to form a permanent covalent bond allows these probes to "trap" a binding interaction, facilitating the identification of binding partners or the validation of a drug target. nih.gov

In this context, a molecule like this compound could serve as a starting point for creating a chemical probe. By incorporating a reporter tag, the probe can be used in pull-down experiments from cell lysates to identify unknown binding partners. The covalent nature of the interaction ensures that the protein-probe complex remains intact during the harsh purification and analysis steps, a significant advantage over non-covalent probes. nih.gov These studies are crucial for target validation, which confirms that a drug's therapeutic effect is mediated through its intended molecular target. nih.gov

Sulfonyl Fluorides as Photoaffinity Labels (Advanced Applications)

While this compound is not a photoaffinity label in the classical sense, which would require activation by UV light, sulfonyl fluorides serve as powerful complementary tools for target identification, an application for which photoaffinity labels are renowned. nih.govrsc.org Traditional photoaffinity labels typically contain moieties like diazirines or benzophenones that, upon irradiation, generate highly reactive, short-lived species (carbenes or nitrenes) that indiscriminately form covalent bonds with nearby molecules. nih.gov

In contrast, the reactivity of the sulfonyl fluoride group is intrinsic and does not require external activation. It functions as a covalent affinity label. Its utility in advanced applications, such as target deconvolution, mirrors that of photoaffinity labeling but operates through a distinct mechanism. rsc.orgnih.gov When incorporated into a probe, the sulfonyl fluoride warhead enables the covalent capture of specific protein targets from complex biological mixtures. The selectivity is achieved not by a light-induced reaction, but by the reversible binding affinity of the probe's molecular scaffold (the "benzyloxy-benzene" portion) for the protein's binding pocket. This initial non-covalent interaction increases the local concentration of the probe, facilitating the subsequent covalent reaction with a suitably positioned nucleophilic residue. acs.org This mechanism makes sulfonyl fluorides highly effective for selectively labeling and identifying target proteins in cell lysates, sometimes proving more efficient than traditional photoaffinity probes. nih.gov

Table 1: Comparison of Sulfonyl Fluoride Probes and Traditional Photoaffinity Labels

| Feature | Sulfonyl Fluoride Probes | Traditional Photoaffinity Labels |

| Activation Mechanism | Intrinsic electrophilicity; no external activation needed. | Requires activation by UV light. |

| Reactive Intermediate | No intermediate; direct nucleophilic attack on sulfur. | Highly reactive carbenes, nitrenes, or radicals. |

| Reaction Selectivity | Reacts with specific nucleophilic amino acids (e.g., Tyr, Ser, Lys, His). rsc.org | Less selective; reacts with a broader range of chemical bonds, including C-H bonds. |

| Basis of Target Capture | Reversible binding affinity followed by covalent reaction. acs.org | Proximity to the binding site upon photoactivation. |

Probing Protein-Protein Interactions through Covalent Linkages

The ability of the sulfonyl fluoride moiety to form stable covalent bonds provides a robust method for studying and mapping protein-protein interactions (PPIs). rsc.org Probes incorporating a sulfonyl fluoride warhead can be designed to mimic one of the partner proteins in a PPI. When the probe binds to its target, the sulfonyl fluoride group can covalently react with a nucleophilic residue either on the target protein itself or on an adjacent, interacting protein.

A key mechanism in this application is covalent cross-linking. For example, a sulfonyl fluoride-containing probe can be used to trap transient or weak PPIs that are difficult to study using non-covalent methods. Once the covalent linkage is formed, the entire protein complex can be isolated and analyzed using techniques like mass spectrometry to identify the interacting partners. acs.org An illustrative example involves palmityl sulfonyl fluoride, which was shown to induce the dimerization of the outer membrane phospholipase A (OMPLA) enzyme. rsc.org This was achieved through the covalent modification of active site serine residues, with the hydrophobic part of the probe helping to stabilize the dimer interface, effectively recapitulating the enzyme's natural activation mechanism. rsc.org This demonstrates how a strategically designed sulfonyl fluoride probe can not only identify but also mechanistically probe the nature of protein interactions.

Investigating Off-Target Reactivity and Selectivity in Biological Milieu (Mechanistic Understanding)

The mechanistic basis for the selectivity of sulfonyl fluoride probes is a critical aspect of their use in biological systems. The sulfonyl fluoride group itself is capable of reacting with several nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, and histidine. rsc.orgacs.orgnih.gov This inherent reactivity means that without a guiding scaffold, a sulfonyl fluoride could react with many proteins non-specifically.

Selectivity is therefore not an intrinsic property of the warhead but is conferred by the molecular structure of the entire probe. The process of covalent modification is understood to be a two-step mechanism: acs.org

Reversible Binding (Kᵢ): The probe first binds non-covalently to the target protein's binding pocket. The affinity and specificity of this initial interaction are determined by the probe's scaffold (e.g., the 4-(benzyloxy)benzene group).

Irreversible Reaction (kᵢₙₐ꜀ₜ): Following binding, the electrophilic sulfonyl fluoride is positioned in close proximity to nucleophilic residues within the binding site, facilitating the covalent bond-forming reaction.

Off-target reactivity occurs when a probe binds to unintended proteins (off-targets) that also possess binding sites capable of accommodating the probe and have a reactive nucleophile appropriately positioned. The selectivity of a probe like this compound is thus a function of its relative binding affinity for the intended target versus other proteins in the proteome. acs.org The local protein environment plays a crucial role; the reactivity of a potential nucleophilic residue can be significantly enhanced if it is located in a specific context that "activates" it, a principle known as proximal activation. nih.gov Understanding the balance between the probe's hydrolytic stability and its reactivity towards various amino acid side chains is essential for designing selective chemical tools and minimizing unwanted off-target labeling. acs.org

Application in Fragment-Based Drug Discovery and Screening

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that typically bind to protein targets with low affinity. nih.gov Sulfonyl fluorides, including structures like this compound, are exceptionally well-suited for a specialized FBDD approach known as covalent fragment screening. nih.govacs.org

In this context, the fragment (e.g., the benzyloxy-benzene moiety) provides the initial, weak, reversible binding to a protein pocket. The key innovation is the inclusion of the sulfonyl fluoride warhead. This reactive group serves to "trap" the weak, transient binding event by forming a permanent covalent bond with a nearby nucleophilic amino acid. nih.gov This covalent trapping mechanism overcomes the primary challenge of traditional FBDD, which is the detection of very weak fragment binding. The resulting stable, covalently modified protein is easily detected and characterized by mass spectrometry. nih.govnih.gov

Recent research has focused on developing libraries of sulfonyl fluoride-containing fragments, sometimes referred to as "SuFBits" (Sulfonyl Fluoride bits), for screening against protein targets. nih.govnih.govmdpi.com This approach allows for the rapid identification of novel binding fragments for proteins of interest, including those that have been historically difficult to drug. nih.govacs.org The screening of a modest library of such reactive fragments has been shown to successfully identify hits that interact with functionally important pockets on protein targets. nih.gov

Table 2: Role of this compound in Covalent FBDD

| Component | Role in FBDD Mechanism |

| Fragment Scaffold (4-(Benzyloxy)benzene-) | Provides initial, weak, and reversible recognition and binding to a pocket on the protein target. |

| Reactive Warhead (-SO₂F) | Forms a stable, covalent bond with a proximal nucleophilic amino acid (e.g., Tyr, Lys), thereby trapping the weak binding event. nih.gov |

| Screening Readout | The covalent modification of the target protein is detected, typically by intact protein mass spectrometry, to identify a "hit". nih.gov |

Computational and Theoretical Investigations of 4 Benzyloxy Benzene 1 Sulfonyl Fluoride

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

The electronic structure of an aryl sulfonyl fluoride (B91410) is key to its reactivity, particularly its role as an electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.comresearchgate.net Density Functional Theory (DFT) is a common computational method used to investigate these properties. nih.govresearchgate.net Calculations on analogous aromatic compounds reveal important electronic characteristics that can be extrapolated to 4-(benzyloxy)benzene-1-sulfonyl fluoride.

For instance, analysis of molecules with similar structures often involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net In a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related benzyloxy-containing aromatic compound, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. nih.goviucr.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecule's surface. iucr.orgnih.gov For aryl sulfonyl fluorides, MEP maps typically show a region of positive electrostatic potential (electron deficiency) around the sulfur atom, confirming it as the primary site for nucleophilic attack. nih.gov Conversely, negative potential is concentrated on the electronegative oxygen and fluorine atoms. iucr.orgnih.gov

Fukui functions are reactivity descriptors derived from DFT that help predict the most likely sites for nucleophilic and electrophilic attack. scm.comscielo.org.mx The function for nucleophilic attack (f+) highlights areas where an additional electron is most stabilized, while the function for electrophilic attack (f-) indicates regions from which an electron is most easily removed. scm.com For this compound, the condensed Fukui function would be expected to show a large value for f+ on the sulfur atom, quantitatively identifying it as the main electrophilic center of the molecule.

| Computational Method | Calculated Property | Value | Significance |

|---|---|---|---|

| DFT (B3LYP/6–311+G(d,p)) | HOMO-LUMO Energy Gap | 4.3337 eV | Indicator of chemical reactivity and stability |

| DFT | Molecular Electrostatic Potential (MEP) | Positive potential on Sulfur | Identifies the electrophilic center for nucleophilic attack |

| DFT | Fukui Function (f+) | High value predicted for Sulfur | Quantifies the primary site for nucleophilic attack |

Data for HOMO-LUMO gap is based on the analogous compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.goviucr.org

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the energy landscapes of chemical reactions, including identifying transition states and intermediates to distinguish between different mechanistic pathways. researchgate.netnih.gov For this compound, the primary reaction of interest is nucleophilic substitution at the hexavalent sulfur center.

Nucleophilic substitution at a sulfonyl sulfur center can proceed through a concerted, bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov This pathway involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group (fluoride) departs simultaneously. nih.govnih.gov DFT studies on the analogous chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.gov Solvolysis reactions of arenesulfonyl chlorides are also proposed to occur via a concerted SN2 pathway. nih.gov Such reactions at a tetrahedral sulfur atom typically proceed with an inversion of configuration, analogous to SN2 reactions at a carbon center. nih.gov

The mechanism of nucleophilic substitution at sulfonyl centers is not always concerted. An alternative is a stepwise addition-elimination (A–E) mechanism, which involves the formation of a pentacoordinate sulfurane intermediate. nih.gov The choice between a concerted SN2 and a stepwise A–E pathway depends on factors like the nucleophile, the leaving group, and the substituents on the aryl ring.

Computational studies have shown that the mechanism can be finely balanced. For example, while the chloride-exchange in arenesulfonyl chlorides is calculated to be a concerted SN2 process, the analogous fluoride-exchange reaction is predicted to occur via the stepwise addition–elimination mechanism, involving the formation of a difluorosulfurandioxide intermediate. nih.gov This suggests that for this compound, with its fluoride leaving group, a stepwise pathway involving a hypervalent sulfur intermediate is a highly plausible mechanism for its reactions with nucleophiles. It is important to distinguish this reaction at the sulfur center from nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring, which is a different class of reaction. researchgate.netresearchgate.netstackexchange.com

Conformation Analysis and Conformational Preferences of the Benzyloxy Moiety